Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-5-fluoroindolin-2-one

Regioisomer comparison Physical form Melting point

7-Chloro-5-fluoroindolin-2-one (syn. 7-chloro-5-fluoro-2-oxindole) is a dihalogenated oxindole (indolin-2-one) with chlorine at the 7-position and fluorine at the 5-position of the bicyclic scaffold.

Molecular Formula C8H5ClFNO
Molecular Weight 185.582
CAS No. 1260892-91-8
Cat. No. B567683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-fluoroindolin-2-one
CAS1260892-91-8
Molecular FormulaC8H5ClFNO
Molecular Weight185.582
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)Cl)NC1=O
InChIInChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
InChIKeyWZQIHCLHTJMPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-fluoroindolin-2-one (CAS 1260892-91-8) – Core Oxindole Building Block for Kinase-Focused Medicinal Chemistry


7-Chloro-5-fluoroindolin-2-one (syn. 7-chloro-5-fluoro-2-oxindole) is a dihalogenated oxindole (indolin-2-one) with chlorine at the 7-position and fluorine at the 5-position of the bicyclic scaffold [1]. Belonging to the indolinone class that has produced clinically validated kinase inhibitors such as sunitinib [2], this compound serves as a versatile synthetic intermediate for constructing 3-substituted and 3,3-disubstituted oxindole derivatives. With a molecular weight of 185.58 g/mol, computed XLogP3 of 1.5, one hydrogen bond donor, and two hydrogen bond acceptors [1], it occupies a physicochemical space distinct from mono-halogenated or regioisomeric oxindole analogs, making it a strategic choice for structure-activity relationship (SAR) exploration in drug discovery programs targeting kinases, CNS receptors, and anticancer pathways.

Why 7-Chloro-5-fluoroindolin-2-one Cannot Be Replaced by Unsubstituted or Mono-Halogenated Oxindoles in SAR-Driven Research


The oxindole scaffold tolerates a wide range of halogen substitution patterns, but the specific 7-Cl,5-F arrangement is not interchangeable with its closest regioisomer (6-chloro-5-fluoro-2-oxindole, CAS 100487-74-9) or with mono-substituted analogs such as 5-fluoro-2-oxindole (CAS 56341-41-4) or 7-chloro-2-oxindole (CAS 25369-33-9). The chlorine at position 7 sits ortho to the lactam NH, imposing a distinct steric environment and electronic perturbation on the aromatic ring that affects both the reactivity of the C-3 methylene position (the primary site of derivatization) and the H-bonding capacity of the oxindole core [1]. Patented 7-chloro-substituted oxindoles have demonstrated pharmacological relevance as AMPA receptor modulators, while the 6-chloro regioisomer is associated with anti-inflammatory indications [2][3]. Simply substituting any fluoro-oxindole or chloro-oxindole building block into a synthetic sequence designed for the 7-Cl,5-F pattern risks altering the regiochemical outcome of subsequent functionalization steps and invalidating SAR conclusions drawn from the specific substitution geometry.

7-Chloro-5-fluoroindolin-2-one – Quantitative Differentiation Evidence Against Closest Analogs


Physical Form Differentiation: 7-Chloro-5-fluoroindolin-2-one Lacks a Reported Melting Point, Unlike the 6-Chloro-5-fluoro Regioisomer (mp 196–206°C)

7-Chloro-5-fluoroindolin-2-one (CAS 1260892-91-8) has no experimentally reported melting point in the primary chemical literature or major compound databases, consistent with a low-melting solid or viscous oil at ambient temperature [1]. In contrast, its closest regioisomer, 6-chloro-5-fluoro-2-oxindole (CAS 100487-74-9), is a well-characterized crystalline solid with a reported melting point of 196–206°C and described as pale red crystals . This 196°C+ difference in solid-state behavior indicates fundamentally different crystal packing energetics arising from the altered halogen position on the aromatic ring. For procurement decisions, this translates to different storage requirements, weighing accuracy, and formulation handling in parallel synthesis workflows.

Regioisomer comparison Physical form Melting point Crystallinity Handling properties

Lipophilicity Increment Over 5-Fluoro-2-oxindole: XLogP3 Shift of +0.2 Log Units with Added 7-Chloro Substituent

The computed XLogP3 for 7-chloro-5-fluoroindolin-2-one is 1.5, compared to 1.3 for 5-fluoro-2-oxindole (CAS 56341-41-4) [1][2]. The addition of a single chlorine atom at the 7-position thus increases lipophilicity by +0.2 log units while adding 34.44 g/mol to the molecular weight (185.58 vs. 151.14 g/mol). Both compounds share identical hydrogen bond donor (1), hydrogen bond acceptor (2), and rotatable bond counts (0), as well as the same topological polar surface area (29.1 Ų) [1][2]. This means the 7-Cl,5-F compound offers a refined lipophilicity increment without altering the core H-bonding pharmacophore, enabling medicinal chemists to modulate LogP while preserving the oxindole recognition elements critical for target binding.

Lipophilicity XLogP Drug-likeness Permeability SAR

Distinct Boiling Point and Density vs. Regioisomer 6-Chloro-5-fluoro-2-oxindole with Implications for Purification Strategy

7-Chloro-5-fluoroindolin-2-one has a predicted boiling point of 328.4 ± 42.0°C at 760 mmHg and a predicted density of 1.458 ± 0.06 g/cm³ . The regioisomer 6-chloro-5-fluoro-2-oxindole exhibits a slightly lower measured boiling point of 327°C and a comparable density of 1.458 g/cm³ . While the boiling point difference is modest (~1.4°C), the uncertainty range on the target compound's predicted value (±42°C) reflects the absence of experimental verification—a data gap that may matter when designing high-temperature reactions or vacuum distillation purification protocols. The identical density values confirm that both regioisomers have equivalent mass-to-volume ratios, but their chromatographic retention behavior (HPLC, flash chromatography) may differ due to the altered electronic distribution, which is not captured by bulk density alone.

Boiling point Density Purification Distillation Regioisomer

Patent-Validated Scaffold: 7-Chloro-Substituted Oxindoles Claimed as AMPA Receptor Modulators, a CNS Target Not Addressed by 6-Chloro Analogs

US Patent US20180118683A1, assigned to Novartis, specifically claims a series of 7-chloro-substituted indolin-2-one compounds as AMPA receptor modulators for treating neurological and psychiatric disorders including pain, amyotrophic lateral sclerosis, and depression [1]. The patent exemplifies multiple 7-chloro-5-(hetero)aryl-indolin-2-ones, demonstrating that the 7-chloro substituent is a critical pharmacophoric element for AMPA receptor modulation. In contrast, the 6-chloro-5-fluoro oxindole scaffold has been patented in a distinct therapeutic context—as an analgesic and anti-inflammatory agent via the 3-acyl-2-oxindole-1-carboxamide series (Patent EP0547360A1) [2]. This therapeutic indication divergence, driven solely by the position of the chlorine substituent (7- vs. 6-position), provides direct patent-landscape evidence that these regioisomers are not functionally interchangeable and target different biological pathways.

AMPA receptor CNS drug discovery Patent landscape 7-chloro oxindole Ionotropic glutamate receptor

Purity and Batch QC Traceability: Bidepharm Provides NMR, HPLC, and GC Batch Analysis for 7-Chloro-5-fluoroindolin-2-one

Bidepharm (Bide Pharmatech Ltd.) supplies 7-chloro-5-fluoroindolin-2-one at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . Other vendors listing the compound report purity specifications ranging from 95% to 97% . This multi-technique QC package (NMR for structural identity confirmation, HPLC for purity quantification, GC for volatile impurity profiling) exceeds the typical single-technique (HPLC-only) certification commonly provided for many research-grade oxindole building blocks. For the closest regioisomer, 6-chloro-5-fluoro-2-oxindole, vendor purity specifications generally range from 95% to 98% with variable QC documentation standards .

Purity Quality control NMR HPLC Procurement specification

Orthogonal Halogen Reactivity: 7-Cl Enables Nucleophilic Aromatic Substitution While 5-F Modulates Electronic Properties Without Competing Reactivity

The 7-chloro-5-fluoro substitution pattern provides orthogonal synthetic handles: the chlorine at position 7, being ortho to the lactam nitrogen, is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both the amide carbonyl and the 5-fluoro substituent [1]. The fluorine at position 5, in contrast, is a poor leaving group under standard SNAr conditions, serving primarily as an electronic modulator that increases the electrophilicity of the ring without introducing a competing reactive site. This contrasts with the 6-chloro-5-fluoro regioisomer, where the chlorine is para to the lactam nitrogen and subject to a different electronic environment, potentially altering the regioselectivity of substitution reactions [2]. The 7-Cl position also offers a sterically hindered environment adjacent to the NH, which can be exploited for atropisomer generation in 3,3-disubstituted derivatives.

Synthetic versatility Halogen reactivity Cross-coupling SNAr Orthogonal functionalization

7-Chloro-5-fluoroindolin-2-one – Evidence-Backed Application Scenarios for Research Procurement


AMPA Receptor-Focused CNS Drug Discovery: A Patent-Precedented 7-Chloro Oxindole Starting Point

Research groups targeting AMPA receptor modulation for neurological indications (pain, ALS, depression) can utilize 7-chloro-5-fluoroindolin-2-one as a core scaffold for C-3 derivatization, following the patent precedent established in US20180118683A1 which specifically claims 7-chloro-substituted indolin-2-ones as AMPA receptor modulators [1]. The 6-chloro-5-fluoro regioisomer lacks any established patent connection to this target class and instead directs toward peripheral anti-inflammatory applications [1]. The compound's computed XLogP3 of 1.5 [2] falls within the CNS drug-like space, and the chlorine at position 7 provides a synthetic handle for further elaboration while maintaining the oxindole H-bonding motif critical for target engagement.

Kinase Inhibitor SAR Exploration: A Dihalogenated Sunitinib-Core Analog for FLT3/VEGFR-2 Lead Optimization

The oxindole scaffold is the pharmacophoric core of the clinically approved multi-kinase inhibitor sunitinib [1]. 7-Chloro-5-fluoroindolin-2-one offers medicinal chemists a dihalogenated building block that combines the 5-fluoro motif present in sunitinib's oxindole core with an additional chlorine substituent at position 7, enabling systematic exploration of halogen effects on kinase selectivity and potency without altering the core H-bonding framework (HBD = 1, HBA = 2 identical to 5-fluoro-2-oxindole) [2][3]. The +0.2 XLogP3 increment relative to 5-fluoro-2-oxindole [2] provides a controlled lipophilicity modulation that may improve membrane permeability in cell-based kinase inhibition assays while maintaining structural similarity to the validated sunitinib pharmacophore.

Orthogonal C-7 Functionalization Followed by C-3 Diversification in Parallel Library Synthesis

For high-throughput medicinal chemistry campaigns requiring sequential derivatization of the oxindole nucleus, the 7-Cl,5-F substitution pattern offers a predictable two-step sequence: (1) nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C-7 chlorine, followed by (2) Knoevenagel condensation, aldol reaction, or alkylation at the C-3 methylene position [1]. The fluorine at C-5 serves as a non-participating electronic modulator throughout both steps. The compound's non-crystalline physical form (no reported mp) [1] may facilitate dissolution in aprotic solvents commonly used in parallel synthesis (DMF, DMSO, THF) without the need for pre-heating, unlike the high-melting 6-chloro regioisomer (mp 196–206°C) [2]. Batch-specific NMR, HPLC, and GC QC documentation from Bidepharm [3] supports the quality assurance requirements of library production workflows.

Regioisomer-Dependent Pharmacological Profiling: Differentiating 7-Cl vs. 6-Cl Oxindole Target Engagement

The divergent patent landscapes for 7-chloro- vs. 6-chloro-substituted oxindoles—AMPA receptor modulation [1] versus anti-inflammatory cyclooxygenase-related pathways [2]—create a compelling case for systematic side-by-side pharmacological profiling of both regioisomers. Procuring both 7-chloro-5-fluoroindolin-2-one (CAS 1260892-91-8) and 6-chloro-5-fluoro-2-oxindole (CAS 100487-74-9) enables target ID and selectivity panel screening to establish whether the chlorine position alone drives target class divergence, a fundamental SAR question with implications for scaffold selection across CNS and inflammation programs. The near-identical computed properties (both XLogP3 = 1.5, identical PSA = 29.1 Ų) [3][4] minimize confounding pharmacokinetic variables in such a comparative study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-5-fluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.